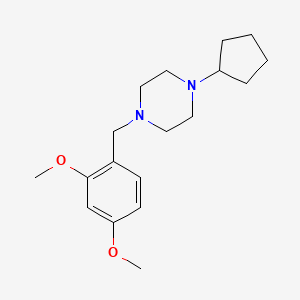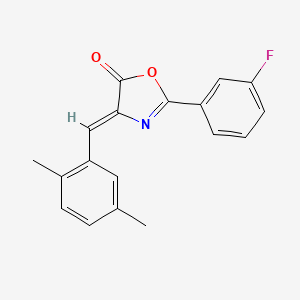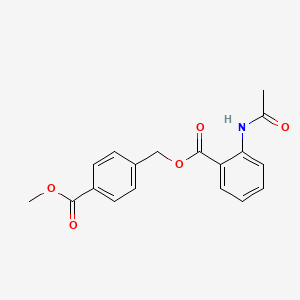
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide, also known as OTCC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.
Mécanisme D'action
The mechanism of action of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9 pathways. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein involved in angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in lab experiments is its potent anticancer activity against different types of cancer cells. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide. One possible direction is to investigate the molecular mechanism of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide-induced apoptosis in cancer cells. Another direction is to explore the potential applications of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in other fields, such as agriculture and environmental science. Furthermore, the development of novel drug delivery systems for 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide could enhance its bioavailability and efficacy. Finally, the synthesis of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide derivatives could lead to the discovery of more potent and selective anticancer agents.
Méthodes De Synthèse
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide can be synthesized through a multistep reaction process starting from 2-hydroxyacetophenone, which is then converted to 2H-chromene-3-carboxylic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to form the azide intermediate. Finally, the azide intermediate is reacted with triethylorthoformate and ammonium chloride to form 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is in the development of anticancer drugs. Studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has potent anticancer activity against different types of cancer cells, including breast, lung, and prostate cancer cells. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to have antimicrobial activity against different types of bacteria and fungi.
Propriétés
IUPAC Name |
2-oxo-N-(2H-tetrazol-5-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c17-9(12-11-13-15-16-14-11)7-5-6-3-1-2-4-8(6)19-10(7)18/h1-5H,(H2,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWVMVQXCOASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(1H-tetrazol-5-yl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)

![1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5725978.png)
![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5725991.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)

![2,2'-[(4-bromobenzyl)imino]diethanol](/img/structure/B5726025.png)
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)

